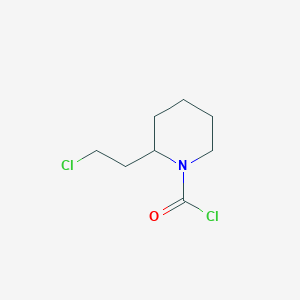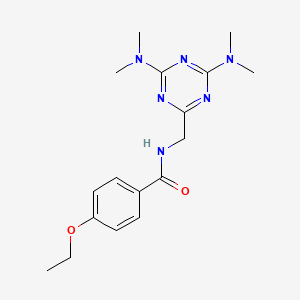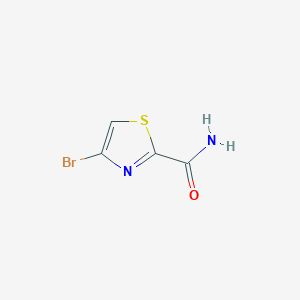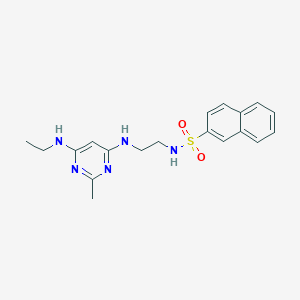![molecular formula C22H29ClN2O4 B2796428 Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1052510-90-3](/img/structure/B2796428.png)
Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives, such as ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate , are important classes of chemical compounds due to their many pharmacological properties . They consist of a six-membered ring and contain two nitrogen atoms in opposite positions . The piperazine moiety is often found in drugs or in bioactive molecules .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques . Theoretical calculations are often performed using the DFT method and compared with experimental results .Chemical Reactions Analysis
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . For example, the Buchwald–Hartwig reaction was performed between piperazine and the iodo derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using various methods . For example, the molecular weight of ethyl 1-piperazinecarboxylate is 158.1983 .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing piperazine derivatives, including those similar to the compound . These methods often involve reactions with secondary amines or direct condensation processes. For example, a study discussed the synthesis of piperazine substituted quinolones through direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, indicating the compound's relevance in synthesizing quinolone derivatives with potential biological activities (Fathalla & Pazdera, 2017).
Biological Activities and Therapeutic Potential
The compound and its derivatives have been studied for various biological activities, including as potential antihypertensive agents, dopamine transporter inhibitors, and antimicrobial agents. For instance, certain piperazine derivatives were synthesized as potential dual antihypertensive agents, with studies determining the protonation position of nitrogen atoms in the piperazine ring, highlighting the compound's versatility in drug development (Marvanová et al., 2016).
Role in Synthesis of Therapeutic Agents
This compound also serves as an intermediate in the synthesis of therapeutic agents. An example includes its use in the synthesis of Doxazosin, an anti-hypertensive agent, showcasing its importance in the pharmaceutical industry for creating medications aimed at treating hypertension and benign prostatic hyperplasia (Ramesh et al., 2006).
Antimicrobial Studies
Moreover, the synthesis of amide derivatives of quinolone and their subsequent evaluation for antimicrobial activity further demonstrate the compound's application in discovering new antimicrobial agents, suggesting its potential in addressing various bacterial infections (Patel et al., 2007).
Mechanism of Action
The mechanism of action of piperazine derivatives often depends on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-2-27-22(26)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,20,25H,2,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINRUXUBWEVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)





![6,8-Difluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2796356.png)

![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796360.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2796362.png)


